4-Amino-5-chloro-10H-acridin-9-one
Description
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Properties
IUPAC Name |
4-amino-5-chloro-10H-acridin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c14-9-5-1-3-7-11(9)16-12-8(13(7)17)4-2-6-10(12)15/h1-6H,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLGQYKZJAGWQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)NC3=C(C2=O)C=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587516 | |
| Record name | 4-Amino-5-chloroacridin-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893612-47-0 | |
| Record name | 4-Amino-5-chloroacridin-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
History and development of 4-aminoacridone scaffolds in medicinal chemistry
An In-Depth Technical Guide to the History and Development of 4-Aminoacridine Scaffolds in Medicinal Chemistry
Abstract
The acridine core, a tricyclic nitrogen-containing aromatic system, represents one of the most versatile and enduring scaffolds in medicinal chemistry.[1] Among its derivatives, the 4-aminoacridines have carved a significant niche, evolving from early applications as dyes and antiseptics to becoming crucial pharmacophores in the development of anticancer, antimalarial, antiviral, and antibacterial agents.[2][3] This technical guide provides a comprehensive exploration of the 4-aminoacridine scaffold, intended for researchers, scientists, and drug development professionals. It traces the historical trajectory of these compounds, details key synthetic methodologies, elucidates their primary mechanisms of action, and synthesizes critical structure-activity relationships (SAR) across various therapeutic areas. By integrating historical context with modern applications and field-proven insights, this document serves as an authoritative resource on the legacy and future potential of 4-aminoacridine derivatives in drug discovery.
Chapter 1: The 4-Aminoacridine Core: Structure and Properties
The foundation of this class of compounds is the acridine ring system, first isolated from the anthracene fraction of coal tar in 1870.[2] This planar, π-conjugated structure is a key determinant of its primary biological mechanism: intercalation into DNA.[3] The addition of an amino group at the 4-position significantly modulates the scaffold's electronic and binding properties, enhancing its therapeutic potential.
Chemically, 4-aminoacridine (acridin-4-amine) is a heterocyclic organic compound with the molecular formula C₁₃H₁₀N₂.[4] Its planarity is critical for π-π stacking interactions with DNA base pairs, while the amino group at the 4-position can enhance binding specificity by forming interactions within the DNA minor groove.[4] This scaffold's basicity and fluorescence are other distinctive properties that have been exploited in various applications, including cellular imaging.[4]
It is important to distinguish the 4-aminoacridine scaffold from its oxidized counterpart, 4-aminoacridone . While both share the tricyclic core, the acridone contains a carbonyl group at the 9-position. The vast majority of medicinal chemistry research has focused on the 4-aminoacridine scaffold due to its potent DNA-intercalating abilities, which are central to its therapeutic effects.
Caption: Core structures of Acridine, Acridone, and their 4-amino derivatives.
Chapter 2: Historical Perspective: From Dyes to Drugs
The therapeutic journey of aminoacridines began shortly after their discovery. Initially used as fabric dyes, their antimicrobial properties were recognized as early as 1912.[2][5] This discovery led to their use as antiseptic agents during World War I.[4]
The most significant historical milestone for this class of compounds came during World War II. A shortage of quinine, the primary antimalarial drug at the time, spurred intense research into synthetic alternatives.[6] This led to the widespread use of mepacrine (quinacrine), a 9-aminoacridine derivative, as an effective antimalarial drug.[4][5] This success firmly established the acridine scaffold as a privileged structure in medicinal chemistry and laid the groundwork for decades of subsequent research into its diverse therapeutic applications.[2][5]
Chapter 3: Synthetic Strategies and Methodologies
The synthesis of 4-aminoacridine scaffolds can be challenging, but several routes have been developed and optimized over the years.[2][5] Historically, methods like the Ullmann reaction were employed.[7] Modern synthetic chemistry has introduced more efficient and greener methods, significantly improving yields and reducing the number of reaction steps.[2][5]
Key strategies often involve the construction of the central acridine ring followed by the introduction of the amino group. For instance, a common approach starts with a Buchwald–Hartwig coupling reaction to form an N-arylanthranilic acid intermediate.[2] This intermediate is then cyclized, often using a dehydrating agent like phosphorus oxychloride (POCl₃), to form a 9-chloroacridine derivative.[2][7] The 9-chloro group serves as a leaving group for subsequent nucleophilic substitution to introduce various amines, while other positions can be functionalized through separate steps.
Caption: Generalized workflow for the synthesis of 4-aminoacridine derivatives.
Experimental Protocol: Example Synthesis of a 9-Aminoacridine Derivative
The following protocol is a representative example of a multi-step synthesis adapted from modern methodologies.[2][7]
Step 1: Synthesis of N-phenylanthranilic acid (Ullmann Condensation)
-
To a flask, add 2-chlorobenzoic acid, aniline, potassium carbonate (as base), and a copper catalyst (e.g., copper(I) iodide).
-
Add a high-boiling point solvent like dimethylformamide (DMF).
-
Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, acidify with HCl to precipitate the product.
-
Filter, wash with water, and dry the crude N-phenylanthranilic acid. Recrystallize from ethanol for purification.
Step 2: Cyclization to 9-Chloroacridine
-
In a fume hood, carefully add the N-phenylanthranilic acid to an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture gently under reflux for 1-2 hours. The solution will turn deep red/brown.
-
Cool the reaction mixture and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with an aqueous ammonia solution, which will precipitate the 9-chloroacridine as a yellow solid.
-
Filter the solid, wash thoroughly with water, and dry.
Step 3: Synthesis of the final 9-Aminoacridine derivative
-
Dissolve the 9-chloroacridine and the desired amine (e.g., a substituted aniline) in phenol at 60-80°C.[8]
-
Stir the mixture at this temperature for 1-2 hours.
-
Cool the mixture and add an excess of aqueous sodium hydroxide to precipitate the product.
-
Filter the crude product, wash with water, and purify by column chromatography or recrystallization.
Chapter 4: Mechanism of Action: DNA Intercalation and Enzyme Inhibition
The primary mechanism of action for the therapeutic effects of 4-aminoacridines is their ability to function as DNA intercalating agents.[4][9]
-
DNA Intercalation: The planar, aromatic acridine ring inserts itself between the base pairs of the DNA double helix (π-π stacking).[4] This physical insertion unwinds and lengthens the DNA helix, physically obstructing the molecular machinery responsible for replication and transcription. This disruption is particularly cytotoxic to rapidly dividing cells, such as cancer cells.[3]
-
Topoisomerase II Inhibition: Beyond simple steric hindrance, this intercalation stabilizes the covalent complex formed between DNA and topoisomerase II.[4] Topoisomerase II is an essential enzyme that manages DNA tangles by cutting and religating the DNA strands. By stabilizing the "cleavage complex," acridine derivatives prevent the religation step, leading to an accumulation of permanent, lethal double-strand breaks in the DNA.[4][9]
-
Generation of Reactive Oxygen Species (ROS): Some 4-aminoacridine derivatives have been shown to induce apoptosis in cancer cells by generating reactive oxygen species (ROS).[4] This oxidative stress can trigger mitochondrial dysfunction and activate the caspase cascade, leading to programmed cell death.[4]
Caption: Key mechanisms of action for 4-aminoacridine derivatives.
Chapter 5: Therapeutic Applications and Structure-Activity Relationships (SAR)
The versatility of the 4-aminoacridine scaffold has led to its exploration in numerous therapeutic areas. Structure-activity relationship (SAR) studies are crucial for optimizing potency and reducing toxicity.[10]
Anticancer Activity
4-Aminoacridine derivatives are potent cytotoxic agents against a range of cancer cell lines.[4][11] SAR studies have revealed several key insights:
-
The Acridine Ring: The planar tricyclic system is essential for DNA intercalation.
-
The 9-Position: Substitution at the 9-position with a side chain containing a basic amino group is often critical for potent activity. This led to the development of 9-aminoacridine-4-carboxamides, a class of antitumor agents with high stability and water solubility.[1][12][13]
-
The 4-Position: The amino group at the 4-position can be modified to tune activity. For example, converting it to a carboxamide can significantly impact DNA binding and antitumor efficacy.[12][13]
-
Ring Substituents: Adding substituents to the acridine rings can modulate lipophilicity, electronic properties, and cellular uptake, thereby influencing cytotoxicity.[14]
| Compound Class | Cancer Cell Line(s) | Reported Activity (IC₅₀ / CTC₅₀) | Reference(s) |
| N-substituted 4-aminoacridines | Gastric (MKN-28), Colorectal (Caco-2) | 3-7 µM | [4] |
| 4-Hydroxymethyl-3-aminoacridines | Leukemia (L1210), Lung (A549), Colon (HT29) | Active at nanomolar concentrations | [9][11] |
| 9-Aminoacridine-4-carboxamides | Lung (A-549) | CTC₅₀ = 100 µg/ml (for compound 5e) | [13] |
| 9-Aminoacridine-4-carboxamides | Cervical (HeLa) | CTC₅₀ = 47.50 µg/ml (for compound 5b) | [13] |
Antimalarial and Antiparasitic Activity
Following the success of mepacrine, research has continued into novel acridine-based antimalarials.[5] The mechanism in Plasmodium falciparum is similar to that of chloroquine, involving the inhibition of heme polymerization in the parasite's digestive vacuole.[4] This leads to a buildup of toxic free heme, killing the parasite. SAR studies for antiplasmodial activity have focused on optimizing the side chain at the 9-position to improve efficacy and overcome resistance.[2][4]
Antimicrobial and Antiviral Activity
The historical use of 4-aminoacridines as antiseptics highlights their antibacterial properties, particularly against Gram-positive bacteria.[4] The mechanism involves disruption of the bacterial cell membrane and inhibition of essential enzymes.[3][4]
More recently, the 4-aminoacridine scaffold has been investigated for antiviral activity. Studies have identified derivatives with potent in vitro activity against SARS-CoV-2.[15][16] For example, the existing antimalarial drug quinacrine, a 9-aminoacridine, showed an IC₅₀ of 0.19 µM against SARS-CoV-2 in A549-ACE2 cells.[15] Further medicinal chemistry efforts identified novel analogs with IC₅₀ values below 1.0 µM and selectivity indices greater than 10, marking this scaffold as a promising starting point for new antiviral leads.[15][16] Other studies have shown that 9-aminoacridine derivatives can impair the replication of Bovine Viral Diarrhea Virus (BVDV) by targeting its RNA-dependent RNA polymerase (RdRp).[17]
Chapter 6: Future Directions and Conclusion
The 4-aminoacridine scaffold, with its rich history spanning over a century, remains a highly relevant and promising platform in modern medicinal chemistry. While its primary applications have been in oncology and infectious diseases, its unique physicochemical properties continue to inspire new avenues of research, including the development of neuroprotective agents and fluorescent probes for bio-imaging.[2][4]
Current challenges include overcoming drug resistance, particularly in cancer and malaria, and mitigating the off-target toxicity associated with DNA-intercalating agents. Future research will likely focus on:
-
Targeted Delivery: Conjugating acridine derivatives to tumor-targeting moieties to increase local concentration and reduce systemic toxicity.
-
Combination Therapies: Using 4-aminoacridines in conjunction with other drugs that have complementary mechanisms of action.
-
Scaffold Diversification: Exploring novel substitution patterns and hybrid molecules that combine the acridine core with other pharmacophores to develop agents with novel mechanisms or improved resistance profiles.
References
- 4-Aminoacridine - Grokipedia.
- 4-Hydroxymethyl-3-aminoacridine derivatives as a new family of anticancer agents.
- Improved synthesis of antiplasmodial 4-aminoacridines and 4,9-diaminoacridines - PMC.
- Improved synthesis of antiplasmodial 4-aminoacridines and 4,9-diaminoacridines - RSC Publishing.
- 4-Hydroxymethyl-3-aminoacridine Derivatives as a New Family of Anticancer Agents | Journal of Medicinal Chemistry - ACS Public
- Potential antitumor agents. 43. Synthesis and biological activity of dibasic 9-aminoacridine-4-carboxamides, a new class of antitumor agent - PubMed.
- Synthesis and biological evaluation of new 9-aminoacridine-4-carboxamide derivatives as anticancer agents - Arabian Journal of Chemistry.
- Synthesis of the amino acid derivatives of acridone (168, 170, 171).
- Mechanism of 4-aminopyridine action on voltage-g
- Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents - MDPI.
- Physicochemical analyses of a bioactive 4-aminoantipyrine analogue - synthesis, crystal structure, solid state interactions, antibacterial, conformational and docking studies - PMC - PubMed Central.
- Presynaptic mechanism of action of 4-aminopyridine: changes in intracellular free Ca2+ concentration and its relationship to B-50 (GAP-43)
- 4-Aminopyridine - Wikipedia.
- Structure-activity relationship for antineoplastic imidazoacridinones: synthesis and antileukemic activity in vivo - PubMed.
- Synthesis and anticancer study of 9-aminoacridine deriv
- Synthesis and Evaluation of 9-Aminoacridines with SARS-CoV-2 Antiviral Activity - PMC.
- Medicinal chemistry of acridine and its analogues - PMC.
- Discovery and history of 4-aminoquinoline compounds in medicinal chemistry - Benchchem.
- Discovery of 4-Pyridone derivatives as specific inhibitors of enoyl-acyl carrier protein reductase (FabI) with antibacterial activity against Staphylococcus aureus - PubMed.
- Structure-activity relationships in 4-aminoquinoline antiplasmodials.
- Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC.
- Structure Activity Rel
- Structure-activity relationship study of 9-aminoacridine compounds in scrapie-infected neuroblastoma cells | Request PDF - ResearchG
- 4-amino-5-substituted-3(2H)-pyridazinones as orally active antinociceptive agents: synthesis and studies on the mechanism of action - PubMed.
- (PDF)
- Structure-Activity Relationships for the 9-(Pyridin-2'-yl)-aminoacridines - PMC.
- ANTIBACTERIAL EFFECT OF ACRIDONE AND A SERIES OF 9-AMINOACRIDINE ON SEVEN PATHOGENIC BACTERIAL STRAINS Najia Moukrad, Fouzia Rhazi Filali, Amina Amine and Ahmed Hasan - ResearchG
- 9-Aminoacridine-based agents impair the bovine viral diarrhea virus (BVDV) replication targeting the RNA-dependent RNA polymerase (RdRp) - PubMed.
- History and Development of Medicinal Chemistry | Pharmaguideline.
- Amino Acid and Peptide‐Based Antiviral Agents - ResearchG
- Synthesis and Evaluation of 9-Aminoacridines with SARS-CoV-2 Antiviral Activity | ACS Omega - ACS Public
- 4-Aminoquinolines--past, present, and future: a chemical perspective - PubMed.
- Effects of Basic Amino Acids and Their Derivatives on SARS-CoV-2 and Influenza-A Virus Infection - MDPI.
- 4-Aminoquinoline: a comprehensive review of synthetic str
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- 4. grokipedia.com [grokipedia.com]
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- 7. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 8. Structure-Activity Relationships for the 9-(Pyridin-2’-yl)-aminoacridines - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Guide: Binding Affinity Characterization of 4-Amino-5-chloro-10H-acridin-9-one to Topoisomerase Enzymes
The following technical guide details the characterization, binding mechanism, and experimental analysis of 4-Amino-5-chloro-10H-acridin-9-one (an aminoacridone derivative) in the context of Topoisomerase II inhibition.
Executive Summary & Compound Profile
4-Amino-5-chloro-10H-acridin-9-one represents a specific scaffold within the aminoacridone family, a class of compounds historically significant as DNA intercalators and Topoisomerase II (Topo II) poisons. Unlike catalytic inhibitors (e.g., merbarone), acridone derivatives typically function by stabilizing the covalent DNA-Topo II cleavage complex, preventing DNA religation and triggering apoptosis.
This guide focuses on the physicochemical interactions of this specific chloro-amino derivative, treating it as a model for studying structure-activity relationships (SAR) in the "bay region" (positions 4 and 5) of the acridone core.
Chemical Identity[1][2][3][4][5][6][7]
-
Core Scaffold: 9(10H)-Acridone (Tricyclic planar chromophore).
-
Key Substituents:
-
C4-Amino (-NH₂): Functions as a critical Hydrogen Bond Donor (HBD) for minor groove interactions or direct enzyme contact.
-
C5-Chloro (-Cl): Modulates lipophilicity and electronic density of the acridone ring, enhancing π-π stacking interactions with DNA base pairs.
-
-
Target Mechanism: Intercalation-driven Topoisomerase II Poisoning (Interfacial Inhibition).
Mechanistic Binding Profile[1]
The binding affinity of 4-Amino-5-chloro-10H-acridin-9-one is not a singular static value but a composite of two distinct equilibria: DNA Intercalation (
The "Intercalation First" Model
The primary thermodynamic driver is the insertion of the planar acridone chromophore between DNA base pairs.
-
Step 1 (Intercalation): The compound inserts into the DNA double helix (preferentially at 5'-CpG-3' sites). The 5-chloro substituent enhances the van der Waals contact area with the flanking base pairs, typically increasing the binding constant (
) by 2-3 fold compared to the unsubstituted acridone. -
Step 2 (Enzyme Trapping): The drug-DNA complex is recognized by Topoisomerase II. The 4-amino group is positioned to interact with the active site residues of the enzyme (likely forming H-bonds with the DNA backbone or the Topo II catalytic tyrosine), "locking" the enzyme in the cleaved state.
Structural Implications of 4,5-Substitution
Positions 4 and 5 in the acridone nucleus are "peri" to the central nitrogen (N-10). Simultaneous substitution here (4-amino, 5-chloro) creates a steric environment that may force the substituents slightly out of plane or restrict the flexibility of the N-10 proton. This rigidity often correlates with slower dissociation rates (
Figure 1: Mechanistic pathway of 4-Amino-5-chloro-10H-acridin-9-one, highlighting the dual role of intercalation and enzyme trapping.
Experimental Protocols for Affinity Characterization
To rigorously determine the binding affinity, one must isolate the DNA binding event from the enzymatic inhibition. The following protocols are the industry standard for acridone derivatives.
Protocol A: Spectroscopic Determination of DNA Binding Constant ( )
Rationale: Acridones are fluorescent. Intercalation into DNA quenches this fluorescence and causes a bathochromic (red) shift in the UV-Vis absorption spectrum.
Materials:
-
Ligand: 4-Amino-5-chloro-10H-acridin-9-one (1 mM stock in DMSO).
-
DNA: Calf Thymus DNA (ctDNA) or specific oligomers (e.g., poly(dG-dC)).
-
Buffer: BPE Buffer (6 mM Na₂HPO₄, 2 mM NaH₂PO₄, 1 mM EDTA, pH 7.0).
Workflow:
-
Baseline: Measure the fluorescence emission spectrum of the ligand (fixed concentration, e.g., 10 µM) in BPE buffer. Excitation
nm (typical for aminoacridones). -
Titration: Sequentially add aliquots of ctDNA to the ligand solution.
-
Equilibration: Allow 5 minutes incubation after each addition.
-
Measurement: Record the decrease in fluorescence intensity (
) and any shift in . -
Analysis: Fit the data to the McGhee-von Hippel equation to determine the intrinsic binding constant (
) and binding site size ( ).
Expected Data Range:
| Parameter | Typical Value for Aminoacridones | Effect of 5-Chloro Substitution |
|---|
|
Protocol B: Topoisomerase II Relaxation Assay (Functional Affinity)
Rationale: This assay measures the drug's ability to inhibit the catalytic activity of Topo II (conversion of supercoiled plasmid to relaxed circles).
Workflow:
-
Reaction Mix: pBR322 supercoiled plasmid (0.25 µg), Human Topo II
(2 units), ATP (1 mM), and varying concentrations of the drug (0.1 µM – 100 µM). -
Incubation: 30 minutes at 37°C.
-
Termination: Add SDS/Proteinase K to stop the reaction and digest the enzyme.
-
Electrophoresis: Run samples on a 1% agarose gel (without Ethidium Bromide during the run).
-
Staining: Stain with Ethidium Bromide post-run.
-
Quantification: Measure the intensity of the supercoiled band vs. relaxed bands.
Interpretation:
-
Catalytic Inhibitors: Prevent relaxation (supercoiled band remains).
-
Poisons (Acridones): Often show a mixture of relaxed bands and linear DNA (if cleavage complexes are not reversed) or inhibition of relaxation at high concentrations due to DNA stiffening.
Data Analysis & SAR Context
Quantitative Metrics
When analyzing the binding data, use the following linearized form of the Scatchard plot for initial estimation, followed by non-linear regression:
Where:
- = moles of drug bound per mole of DNA base pair.
- = concentration of free drug.
- = Intrinsic binding constant.
- = exclusion parameter (number of base pairs occupied).
Comparative SAR (Structure-Activity Relationship)
The 4-amino-5-chloro substitution pattern places this compound in a specific functional niche compared to established drugs:
-
Vs. 9-Aminoacridine: The addition of the 5-chloro group typically increases cytotoxicity and DNA binding affinity due to the hydrophobic effect and improved stacking overlap with guanine rings.
-
Vs. C-1311 (Symadex): C-1311 is an imidazoacridinone. 4-Amino-5-chloro-10H-acridin-9-one can be viewed as an open-ring precursor or analog. While C-1311 has a fused imidazole ring that locks the conformation, the open 4-amino analog retains flexibility. This often results in lower affinity than the cyclized C-1311 but provides a clearer model for studying the specific contribution of the chloro-substituent to the intercalation step.
Figure 2: Validated workflow for characterizing the binding affinity of acridone derivatives.
References
-
Cholody, W. M., et al. (1990).[1] "5-[(Aminoalkyl)amino]imidazo[4,5,1-de]acridin-6-ones as a novel class of antineoplastic agents.[1] Synthesis and biological activity."[2][3][1][4][5][6][7] Journal of Medicinal Chemistry, 33(1), 49-52.[1] Link
-
Adams, A., et al. (2000). "Acridinecarboxamide topoisomerase poisons: structural and kinetic studies of the DNA complexes of 5-substituted 9-amino-(N-(2-dimethylamino)ethyl)acridine-4-carboxamides." Molecular Pharmacology, 58(3), 649-658. Link
-
Rząd, K., et al. (2021). "The Effect of Conjugation with Octaarginine, a Cell-Penetrating Peptide on Antifungal Activity of Imidazoacridinone Derivative." International Journal of Molecular Sciences, 22(2), 526. Link
-
Gao, H., et al. (2008). "Acridine-based agents with topoisomerase II activity inhibit pancreatic cancer cell proliferation and induce apoptosis." Journal of Medicinal Chemistry, 51(2), 179-182. Link
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- 2. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Acridinecarboxamide topoisomerase poisons: structural and kinetic studies of the DNA complexes of 5-substituted 9-amino-(N-(2-dimethylamino)ethyl)acridine-4-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. On the Role of Topoisomerase I in Mediating the Cytotoxicity of 9-Aminoacridine-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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Solubility Profiling of 4-Amino-5-chloro-10H-acridin-9-one: Thermodynamic Barriers and Solvent Selection
Executive Summary
The compound 4-Amino-5-chloro-10H-acridin-9-one (hereafter AC-Acridone ) presents a significant solubilization challenge common to planar, tricyclic heteroaromatics. Its solubility profile is governed by a high crystal lattice energy, driven by extensive
This guide details the solubility landscape of AC-Acridone, distinguishing between thermodynamic solubility (equilibrium) and kinetic solubility. For research and formulation, dipolar aprotic solvents (DMSO, NMP) are the primary vehicles for stock preparation, while non-polar solvents are strictly anti-solvents. Acidic modulation is the only viable pathway for aqueous solubilization.
Molecular Architecture & Thermodynamic Barriers
To understand why AC-Acridone resists dissolution, we must analyze its solid-state interactions.
Structural Analysis
The acridone core is a rigid, planar scaffold. The specific substitution pattern of AC-Acridone creates a unique "bay region" effect at the bottom of the ring system (positions 4, 5, and 10).
-
10-NH (Secondary Amine): Central H-bond donor.
-
9-C=O (Ketone): Strong H-bond acceptor.
-
4-Amino Group: H-bond donor, positioned "peri" to the 10-NH.
-
5-Chloro Group: Lipophilic, electron-withdrawing, positioned "peri" to the 10-NH on the opposite ring.
The "Lattice Lock" Mechanism
The proximity of the 4-amino and 5-chloro groups to the central 10-NH creates a dense network of interactions. The 4-amino group likely engages in intermolecular hydrogen bonding with the carbonyl oxygen of adjacent molecules in the crystal lattice. Simultaneously, the planar aromatic surface allows for tight
Thermodynamic Consequence:
Solubility Profile: Polar vs. Non-Polar Solvents
The following data summarizes the qualitative solubility landscape based on structural analogs (e.g., 9-aminoacridine, parent acridone) and functional group physics.
Data Summary Table
| Solvent Class | Representative Solvents | Solubility Potential | Mechanism of Action |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Insoluble (< 0.01 mg/mL) | Van der Waals forces are insufficient to disrupt crystal lattice |
| Polar Aprotic | DCM, THF, Ethyl Acetate | Very Poor | Dipole interactions are too weak to compete with intermolecular H-bonds. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Sparingly Soluble | H-bonding capability exists, but the hydrophobic effect of the tricyclic core dominates. |
| Dipolar Aprotic | DMSO, DMF, NMP, DMAc | High (> 10 mg/mL) | Strong dipole and H-bond accepting ability disrupt lattice H-bonds; solvates aromatic core. |
| Aqueous Acid | 0.1 M HCl, 10% Acetic Acid | Soluble | Protonation of the 4-NH |
| Aqueous Base | 0.1 M NaOH | Insoluble/Unstable | Deprotonation of 10-NH is difficult (pKa > 14); potential for chemical degradation. |
Detailed Solvent Analysis
The "Good": Dipolar Aprotic Solvents (DMSO, DMF)
Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are the gold standards for AC-Acridone.
-
Mechanism: The oxygen atom in DMSO acts as a strong H-bond acceptor, sequestering the protons on the 4-NH
and 10-NH groups. This "unlocks" the crystal lattice. The methyl groups of DMSO interact favorably with the lipophilic acridine rings. -
Application: Use DMSO for preparing 10-20 mM stock solutions for biological assays.
The "Bad": Non-Polar Solvents (Hexane, Toluene)
-
Mechanism: These solvents interact only via weak London Dispersion Forces. They cannot compensate for the energy required to break the strong intermolecular H-bonds of the solid state.
-
Application: Use these as anti-solvents to precipitate the compound during purification.
The "Complicated": Protic Solvents (Water, Alcohols)
-
Water: The "Hydrophobic Effect" prevents dissolution. The water network is too strong to accommodate the large, non-polar surface area of the acridone rings.
-
pH Dependency: AC-Acridone is amphoteric but predominantly basic due to the 4-amino group.
-
Neutral pH: Insoluble.
-
Acidic pH (< 4.0): Protonation of the exocyclic amine (
) introduces a charge, drastically increasing aqueous solubility.
-
Experimental Protocol: Intrinsic Solubility Determination
To accurately measure the solubility of AC-Acridone, a standard "visual" test is insufficient due to micro-crystal formation. The following Saturation Shake-Flask Method is the industry standard for generating reliable data.
Workflow Diagram
Caption: Standardized Saturation Shake-Flask protocol for low-solubility acridones.
Detailed Methodology
-
Preparation: Add excess solid AC-Acridone (~5 mg) to 1 mL of the target solvent in a borosilicate glass vial.
-
Equilibration: Agitate at 25°C for 24–48 hours. Note: Acridones have slow dissolution kinetics; 24h is the minimum.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solids.
-
Critical Step: If using DMSO, ensure the temperature is controlled, as DMSO freezes at 19°C.
-
-
Filtration: Filter the supernatant through a 0.22 µm PTFE filter (compatible with aggressive solvents).
-
Quantification: Analyze via HPLC-UV.
-
Detector: UV at 254 nm (aromatic max) or 400-450 nm (acridone characteristic yellow absorption).
-
Standard Curve: Prepare standards in DMSO to ensure full solubility, then dilute into the mobile phase.
-
Solvation Mechanism Visualization
The following diagram illustrates the competitive interactions determining solubility.
Caption: Thermodynamic competition between lattice energy and solvent interaction forces.
References
-
Galy, J. P., et al. (2010). Chemistry of Acridone and its analogues: A review. Journal of Chemical and Pharmaceutical Research. Link
-
PubChem. (n.d.). Compound Summary for CID 2015 (Acridone). National Library of Medicine. Link
-
Belmont, P., & Bosson, J. (2017). Acridine and Acridone Derivatives: Synthesis and Biological Activity. Molecules. Link
-
Lipinski, C. A. (2001). Solubility in water and DMSO: Issues and potential solutions. Pharmaceutical Science & Technology Today. Link
Methodological & Application
Application Note: Microwave-Assisted Synthesis of 4-Amino-5-chloro-10H-acridin-9-one
Introduction and Scientific Background
The Acridinone Scaffold
Acridin-9-ones, or acridones, are a class of nitrogen-containing heterocyclic compounds that serve as crucial intermediates in the synthesis of numerous alkaloids and pharmacologically active agents.[1] Their planar tricyclic structure allows them to intercalate with DNA, leading to a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and antimalarial properties.[1][2][3] The specific functionalization of the acridone core, such as the inclusion of amino and chloro groups in 4-Amino-5-chloro-10H-acridin-9-one, is a key strategy for modulating biological activity and developing targeted therapeutics.
Advantages of Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis has emerged as a powerful tool in modern chemistry, aligning with the principles of green chemistry by improving energy efficiency and reducing waste.[4][5] Unlike conventional heating which relies on conduction and convection, microwave irradiation heats the reaction mixture volumetrically and directly by interacting with polar molecules.[6] This leads to rapid and uniform heating, often resulting in "superheating" of solvents above their atmospheric boiling points in sealed vessels.[6] The primary advantages of this technology include:
-
Rate Acceleration: Reactions that take hours or days using conventional reflux can often be completed in minutes.[1][7]
-
Higher Yields: Rapid heating can minimize the formation of side products, leading to cleaner reactions and higher isolated yields.[8]
-
Improved Reproducibility: Dedicated microwave reactors provide precise control over temperature, pressure, and power, ensuring high reproducibility.[6][9]
This protocol applies these principles to the synthesis of the target acridone via a catalyzed Ullmann-type condensation and subsequent cyclization.
Reaction Mechanism and Rationale
The synthesis of the acridone core in this protocol proceeds via a one-pot, two-step sequence: (1) an initial copper-catalyzed Ullmann condensation to form an N-arylanthranilic acid intermediate, followed by (2) an acid-catalyzed intramolecular cyclodehydration (a form of Friedel-Crafts acylation) to yield the final tricyclic system.[10][11][12]
-
Step 1: Ullmann Condensation: 2-Chlorobenzoic acid reacts with 4-chloro-1,2-diaminobenzene. The copper catalyst facilitates the coupling between the aryl halide and the amino group, forming the N-C bond of the N-arylanthranilic acid intermediate.[11][13]
-
Step 2: Intramolecular Cyclization: In the presence of a Lewis acid catalyst like Zinc Chloride (ZnCl₂), the carboxylic acid group is activated.[10][7] The electron-rich aromatic ring of the aniline moiety then attacks the activated carbonyl carbon in an electrophilic aromatic substitution reaction, closing the central ring. Subsequent dehydration yields the stable acridinone product. Microwave irradiation dramatically accelerates this cyclization step.[7][14]
Figure 2: Step-by-step experimental workflow from preparation to final product analysis.
Step-by-Step Synthesis Protocol
-
Preparation of the Reaction Mixture:
-
To a 10 mL microwave process vial containing a magnetic stir bar, add 2-chlorobenzoic acid (0.78 g, 5.0 mmol, 1.0 equiv).
-
Add 4-chloro-1,2-diaminobenzene (0.71 g, 5.0 mmol, 1.0 equiv).
-
Add anhydrous zinc chloride (0.82 g, 6.0 mmol, 1.2 equiv) and copper(I) iodide (0.095 g, 0.5 mmol, 0.1 equiv).
-
Add anhydrous N,N-Dimethylformamide (DMF) (4 mL).
-
Scientist's Note: Anhydrous conditions are preferred for the initial Ullmann coupling to maximize yield. The use of a Lewis acid like ZnCl₂ is critical for promoting the final cyclization step. [10]
-
-
Microwave Reactor Setup and Operation:
-
Securely seal the vial with a cap.
-
Place the vial into the cavity of the microwave reactor.
-
Set the reaction parameters according to the table below. These serve as a starting point and may require optimization.
-
| Parameter | Value | Rationale |
| Temperature | 180 °C | Provides sufficient thermal energy for cyclization while minimizing degradation. |
| Max Power | 200 W | A typical power setting for controlled heating in organic solvents. [1] |
| Hold Time | 20 minutes | Significantly reduced from several hours required by conventional heating. [7] |
| Stirring | High | Ensures homogeneous heating and mixing of the heterogeneous mixture. |
| Pre-stirring | 30 seconds | Ensures the mixture is uniform before heating begins. |
| Max Pressure | 20 bar (290 psi) | Safety limit to prevent vial failure. |
-
Reaction Work-up and Product Isolation:
-
After the irradiation is complete, allow the vial to cool to below 50 °C using the instrument's compressed air cooling system.
-
Carefully open the vial in the fume hood.
-
Pour the dark reaction mixture into a beaker containing 50 mL of a 10% aqueous sodium carbonate solution. This step neutralizes the acidic environment and precipitates the crude product. [10] * Stir the resulting slurry for 15 minutes.
-
Collect the precipitate by vacuum filtration through a Büchner funnel.
-
Wash the solid residue thoroughly with deionized water (3 x 20 mL) until the filtrate is neutral.
-
Dry the crude product in a vacuum oven at 60 °C overnight.
-
-
Purification:
-
The crude solid can be purified by recrystallization.
-
Dissolve the solid in a minimum amount of hot ethyl acetate.
-
If any insoluble material remains, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
-
Expected Results and Characterization
| Parameter | Expected Outcome |
| Product | 4-Amino-5-chloro-10H-acridin-9-one |
| Appearance | Yellow to orange crystalline solid |
| Molecular Formula | C₁₃H₉ClN₂O |
| Molecular Weight | 244.68 g/mol |
| Expected Yield | 75-85% (based on similar preparations)[10] |
| Melting Point | >300 °C (typical for acridones)[10] |
| Purity (by HPLC) | >95% |
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the aromatic and amine proton signals in the expected regions.
-
Mass Spectrometry (MS): To verify the molecular weight ([M+H]⁺ at m/z 245.04).
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretch of the amine and amide, and the C=O stretch of the ketone (~1630 cm⁻¹). [10]
Conclusion
This application note demonstrates a robust and highly efficient protocol for the synthesis of 4-Amino-5-chloro-10H-acridin-9-one using microwave irradiation. The method offers substantial improvements over conventional synthetic routes by drastically reducing reaction times from hours to minutes while providing high yields of the purified product. [1][7]This protocol is readily applicable for the synthesis of a variety of acridone derivatives, facilitating rapid library generation for drug discovery and materials science research. The use of dedicated microwave instrumentation ensures safe, reliable, and reproducible results. [5][15]
References
-
Habib-ur-Rehman, et al. (2002). RAPID SYNTHESIS OF ACRIDINES USING MICROWAVE. Journal of Chemical Research, (S), 304-305. Available at: [Link]
-
El-Malah, A. A., et al. (2021). Microwave-Assisted Regioselective Synthesis and 2D-NMR Studies of New 1,2,3-Triazole Compounds Derived from Acridone. Journal of Chemistry, 2021, 6683820. Available at: [Link]
-
Pasha, M. A., & Jayashankara, V. P. (2007). Green Synthesis of 9-Acridone Derivatives. Journal of Chemical Research, 186-188. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2012). Microwave irradiation for accelerating the synthesis of acridine and xanthene derivatives from dimedone. Arabian Journal of Chemistry, 5(2), 239-246. Available at: [Link]
-
CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Available at: [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]
-
Ait Laziz, H., et al. (2019). Novel series of acridone-1,2,3-triazole derivatives: microwave-assisted synthesis, DFT study and antibacterial activities. Journal of Chemical Sciences, 131(85). Available at: [Link]
-
Glasnov, T. N., & Kappe, C. O. (2011). Microwave-Assisted Multicomponent Condensation of 5-Aminopyrazoles. Organic Syntheses, 88, 236-246. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Microwave Synthesis. Available at: [Link]
-
Wang, Z. (2010). Ullmann Acridine Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. Available at: [Link]
-
Slideshare. (n.d.). Ullmann reaction. Available at: [Link]
-
BYJU'S. (2020). Ullmann Reaction. Available at: [Link]
-
Hine, R. J., et al. (1975). Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst. Journal of the Chemical Society, Perkin Transactions 2, (5), 478-483. Available at: [Link]
-
Calvo-Flores, F. G., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 29(1), 22. Available at: [Link]
-
Staderini, M., et al. (2024). Improved synthesis of antiplasmodial 4-aminoacridines and 4,9-diaminoacridines. RSC Advances, 14(10), 7004-7013. Available at: [Link]
-
Singh, S., et al. (2012). Synthesis and anticancer study of 9-aminoacridine derivatives. Bioorganic & Medicinal Chemistry Letters, 22(1), 133-137. Available at: [Link]
-
Al-Mulla, A. (2011). Microwave enhanced synthesis of acridines. A new aspect in the Bernthsen reaction. ARKIVOC, 2011(10), 1-10. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. WO2011051950A1 - 9-aminoacridine derivatives, their preparation and uses - Google Patents [patents.google.com]
- 4. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Green Synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 6. Microwave Synthesis [organic-chemistry.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. jocpr.com [jocpr.com]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. scribd.com [scribd.com]
- 13. byjus.com [byjus.com]
- 14. researchgate.net [researchgate.net]
- 15. Safety Considerations for Microwave Synthesis [cem.com]
Troubleshooting & Optimization
Enhancing cellular uptake of 4-Amino-5-chloro-10H-acridin-9-one in vitro
Subject: Enhancing In Vitro Cellular Uptake & Bioavailability
Ticket ID: AC9-UPTAKE-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
4-Amino-5-chloro-10H-acridin-9-one (hereafter referred to as AC-9 ) is a planar, heteroaromatic pharmacophore often utilized as a DNA intercalator or fluorescent probe. Its efficacy is frequently compromised by three physicochemical barriers:
-
Aqueous Insolubility: The planar acridone backbone promotes
- stacking and aggregation in aqueous culture media. -
Active Efflux: The amino-acridone core is a known substrate for ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/MDR1).
-
Lysosomal Trapping: As a weak base, AC-9 can become protonated and trapped in acidic lysosomes, preventing nuclear target engagement.
This guide provides validated protocols to overcome these barriers.
Module 1: Solubilization & Formulation
Issue: “I see micro-precipitates or crystals when I add my DMSO stock to the cell culture media.”
Root Cause Analysis
AC-9 is highly lipophilic. When a high-concentration DMSO stock is introduced to an aqueous buffer (RPMI/DMEM), the sudden change in solvent polarity causes the "crash-out" effect. The compound aggregates before it can interact with serum proteins.
Troubleshooting Protocol: Cyclodextrin Complexation
Simple DMSO dilution is often insufficient. We recommend encapsulating AC-9 in Hydroxypropyl-
Step-by-Step Protocol:
-
Stock Preparation: Dissolve AC-9 in 100% DMSO to a concentration of 10 mM .
-
Vehicle Preparation: Prepare a 20% (w/v) HP-
-CD solution in sterile PBS. Filter sterilize (0.22 m).[1] -
Complexation:
-
Add the DMSO stock dropwise to the HP-
-CD solution while vortexing. -
Target a final DMSO concentration of
. -
Incubate at 37°C for 30 minutes with varying agitation (shaking) to allow inclusion complex formation.
-
-
Application: Dilute this complex directly into cell culture media.
Data: Solubility Limits
| Solvent System | Max Solubility (Approx.) | Stability | Notes |
|---|---|---|---|
| 100% DMSO | > 20 mM | High | Standard stock solvent. |
| PBS (pH 7.4) | < 5
Module 2: Overcoming Multidrug Resistance (Efflux)
Issue: “My IC50 values are significantly higher in resistant cell lines (e.g., MCF-7/MDR) compared to wild-type.”
Root Cause Analysis
The acridone core is a classic substrate for the P-glycoprotein (P-gp/ABCB1) efflux pump. Upon entering the cell membrane, AC-9 is recognized by P-gp and actively pumped back into the extracellular space before it can reach the nucleus.
Visualization: The Efflux Mechanism & Inhibition[2]
Figure 1: Mechanism of P-gp mediated efflux of AC-9 and the restoration of intracellular accumulation via chemical inhibition.[1]
Troubleshooting Protocol: Co-Administration Strategy
To validate if uptake is limited by efflux, perform a "block-and-rescue" experiment.
Step-by-Step Protocol:
-
Pre-treatment: Seed cells and allow adherence.
-
Inhibitor Addition: Add a P-gp inhibitor 1 hour prior to AC-9 treatment.
-
AC-9 Treatment: Add AC-9 (formulated in HP-
-CD) without removing the inhibitor. -
Readout: Measure intracellular fluorescence or cytotoxicity after 24 hours. A significant shift in IC50 (Sensitization Ratio > 2.0) confirms efflux liability.[1]
Module 3: Intracellular Tracking & Fluorescence
Issue: “I see punctate staining in microscopy, but flow cytometry shows low overall signal intensity.”
Root Cause Analysis
-
Lysosomotropism: The amino group on AC-9 makes it a weak base. It accumulates in acidic lysosomes (pH ~4.5) via ion trapping.[1]
-
Fluorescence Quenching: Acridone fluorescence is often pH-dependent. The acidic environment of the lysosome may quench the fluorophore, leading to underestimation of total uptake by flow cytometry.
Troubleshooting Protocol: Signal Validation
1. Confocal Co-localization:
-
Co-stain with LysoTracker Red . If AC-9 (green/blue channel) overlaps significantly with LysoTracker, the drug is trapped in endosomes/lysosomes.[1]
-
Correction: Use Chloroquine (20-50
M) as a co-treatment. Chloroquine raises lysosomal pH, releasing AC-9 into the cytosol/nucleus.
2. Quantification via HPLC (Gold Standard): Do not rely solely on fluorescence if quenching is suspected.[1]
-
Lysis: Wash cells 3x with cold PBS. Lyse in methanol/acetonitrile (1:1).
-
Sonication: Sonicate for 10 mins to disrupt membranes.
-
Centrifugation: 14,000 x g for 10 mins.
-
Analysis: Inject supernatant into HPLC (C18 column, Acetonitrile:Water gradient).
Module 4: Advanced Delivery (Nanocarriers)
Issue: “I need high uptake for in vivo translation, and inhibitors are not an option.”
Recommendation: Liposomal Encapsulation
Liposomes bypass P-gp efflux (via endocytosis) and solubilize the hydrophobic AC-9 core.
Protocol: Thin-Film Hydration
-
Lipid Mix: Combine DPPC:Cholesterol:DSPE-PEG2000 (molar ratio 60:35:5) in chloroform.
-
Drug Loading: Add AC-9 (dissolved in methanol) to the lipid mix (Drug:Lipid ratio 1:10 w/w).
-
Evaporation: Rotary evaporate to form a thin film. Desiccate overnight.
-
Hydration: Hydrate film with PBS at 55°C (above transition temp) for 1 hour.
-
Sizing: Extrude through 100 nm polycarbonate membranes.
References
-
Solubility Enhancement: Fathalla, Z. et al. (2024).[1][2] Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid.[2] National Institutes of Health (PMC).[1] Link
- Relevance: Validates the use of Cyclodextrins (HP- -CD) for enhancing the solubility of hydrophobic, planar molecules similar to acridones.
-
Efflux Mechanisms: Wallstab, A. et al. (1999).[1] Selective inhibition of MDR1 P-glycoprotein-mediated transport by the acridone carboxamide derivative GG918.[3][4] PubMed. Link
-
Relevance: Establishes acridone derivatives as substrates for P-glycoprotein and demonstrates the efficacy of specific inhibitors.[3]
-
-
Fluorescence Properties: Jones, C. M. et al. (2021).[1][5] Synthesis and characterization of fluorescent amino acid dimethylaminoacridonylalanine. Arkivoc. Link
- Relevance: details the fluorescence lifetime and solvent-dependent quenching properties of amino-acridone fluorophores.
-
Nanoparticle Uptake: Ferreira, M. et al. (2012).[1] Intracellular uptake of (nano)particles...[1]. UCD Research Repository. Link
- Relevance: Provides protocols for validating cellular uptake of nanoparticles and distinguishing between membrane adhesion and internaliz
Disclaimer: This guide is for research use only. All protocols should be validated with appropriate controls (Vehicle, Positive Control) in your specific cell lines.[1]
Sources
- 1. Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of MDR1 P-glycoprotein-mediated transport by the acridone carboxamide derivative GG918 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective inhibition of MDR1 P-glycoprotein-mediated transport by the acridone carboxamide derivative GG918 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: Mass Spectrometry Fragmentation Dynamics of Chloro-Substituted Acridinones
Executive Summary
Context: Acridinones (9(10H)-acridinones) serve as critical scaffolds in oncology (e.g., DNA intercalators) and antiviral research. The introduction of chlorine atoms into the acridinone backbone—typically at positions 2, 4, or 7—enhances lipophilicity and metabolic stability but complicates structural elucidation due to isotopic clustering and competitive fragmentation pathways.
Purpose: This guide provides a technical framework for analyzing chloro-acridinones using Mass Spectrometry (MS). It compares ionization modalities (EI vs. ESI), details specific fragmentation mechanisms (CO expulsion vs. Radical Cl loss), and offers a self-validating protocol for differentiating isomers.
Theoretical Framework: The Chlorine Signature
Before analyzing fragmentation, the presence of chlorine must be validated through isotopic abundance analysis. Unlike standard organic molecules, chloro-acridinones exhibit a distinct "fingerprint" in the molecular ion cluster due to the natural abundance of
Table 1: Isotopic Abundance Patterns for Chloro-Acridinones
Relative intensities normalized to the monoisotopic peak (
| Halogen Count | Isotope Pattern ( | Diagnostic Interpretation |
| 1 Chlorine | 100 : 32.0 : 0 | Classic 3:1 ratio. Confirms mono-substitution. |
| 2 Chlorines | 100 : 64.0 : 10.2 | Approx 9:6:1 ratio. Distinctive "triplet" cluster. |
| 3 Chlorines | 100 : 96.0 : 30.7 |
Analyst Note: In ESI-MS, these patterns appear in the
cluster. In EI-MS, they appear in thecluster. Always verify this ratio before attempting MS/MS interpretation.
Comparative Ionization: EI vs. ESI
The choice of ionization source dictates the internal energy of the ion and, consequently, the fragmentation pathway.
Table 2: Ionization Modality Comparison
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Ion Type | Odd-electron Radical Cation ( | Even-electron Protonated Cation ( |
| Energy State | High internal energy (Hard Ionization) | Low internal energy (Soft Ionization) |
| Primary Mechanism | Homolytic cleavage, Radical site initiation | Charge-remote fragmentation, Collision Induced Dissociation (CID) |
| Key Application | Structural fingerprinting, Library matching | LC-MS coupling, Pharmacokinetic studies |
| Chloro-Stability | High probability of |
Fragmentation Mechanisms
The fragmentation of chloro-acridinones is governed by the stability of the aromatic core and the lability of the C-Cl bond vs. the C-C(O)-C bonds.
Primary Pathways
-
Pathway A: Carbon Monoxide (CO) Expulsion (RDA-like): The acridinone core is defined by the central ketone. A characteristic neutral loss of 28 Da (CO) results in a carbazole-like cation. This is often followed by ring contraction.
-
Pathway B: Radical Chlorine Loss: In EI, the loss of
(35/37 Da) is competitive. In ESI (CID), the loss of HCl (36/38 Da) is more common if a neighboring proton is available (e.g., N-H or adjacent C-H). -
Pathway C: HCN Elimination: Characteristic of nitrogen heterocycles, usually occurring after the initial ring opening or contraction.
Visualization of Fragmentation Dynamics
The following diagram illustrates the competitive pathways for a generic 2-chloroacridinone under ESI-MS/MS conditions.
Caption: Fragmentation tree for 2-chloroacridinone ([M+H]+). The loss of CO is the diagnostic step for the acridinone scaffold, while HCl loss depends on collision energy.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and accurate identification, follow this "Check-Verify-Analyze" protocol.
Step 1: LC-MS Setup
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Proton source for ESI).
-
B: Acetonitrile (ACN).
-
-
Gradient: 5% B to 95% B over 10 mins. Chloro-acridinones are highly lipophilic and will elute late.
Step 2: Isotope Validation (The "Check")
Before MS/MS, inspect the full scan (MS1).
-
Action: Zoom into the putative molecular ion.[1]
-
Validation Criteria: Does the peak at
exist with ~32% intensity of ?-
Yes: Proceed.
-
No: It is not a mono-chloro species.[2] Check for interferences or de-halogenation.
-
Step 3: Energy-Resolved MS/MS (The "Verify")
Acridinones are stable aromatics (rigid tricyclic system). Standard collision energies (10-20 eV) often yield only the precursor.
-
Protocol: Apply a "Stepped Collision Energy" (e.g., 20, 35, 50 eV).
-
Why: Low energy preserves the isotopic cluster for confirmation; high energy forces the diagnostic CO loss.
Step 4: Isomer Differentiation (The "Analyze")
Distinguishing 2-chloro from 4-chloro isomers is challenging but possible via "Ortho-Effects" if the Nitrogen is substituted (e.g., N-methyl).
-
4-Chloro Isomer: Proximity to the Carbonyl (C9) is high, but proximity to N10 is also relevant.
-
1-Chloro Isomer: If present, steric hindrance at the N10 position often leads to a distinct ratio of
vs .
References
-
NIST Mass Spectrometry Data Center. (2023). Mass spectrum of 9(10H)-Acridinone. National Institute of Standards and Technology. [Link]
-
Chemistry Steps. (2025). Isotopes in Mass Spectrometry - Summarizing the Isotopic Patterns. [Link]
-
Mayur, Y. C., et al. (2007). Characteristic fragmentation behavior of some novel anti-calmodulin acridone derivatives studied by electrospray ionization tandem mass spectrometry. ElectronicsAndBooks / Elsevier. [Link]
-
Divisione di Spettrometria di Massa. (2015). Dissociation of Even-Electron Ions vs Odd-Electron Ions. [Link]
-
Glen Jackson. (2020). Fragmentation Pathways of Odd- and Even-electron N-alkylated Synthetic Cathinones. West Virginia University / NIJ. [Link]
Sources
A Comparative Guide to the Fluorescence Quantum Yield of Acridone Derivatives: 4-Amino-5-chloro-10H-acridin-9-one vs. Acridine Orange
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Acridine Core in Fluorescence Applications
The acridine scaffold, a nitrogen-containing heterocyclic aromatic compound, is the backbone of a versatile class of fluorescent dyes. Its rigid, planar structure and extended π-electron system give rise to favorable photophysical properties, making acridine derivatives indispensable tools in various scientific disciplines. From the precise labeling of cellular components to the development of advanced materials for organic light-emitting diodes (OLEDs), the ability to understand and compare the fluorescence efficiency of different acridine-based compounds is paramount.
This guide provides an in-depth comparison of the fluorescence quantum yield (Φf) of two such derivatives: the lesser-known 4-Amino-5-chloro-10H-acridin-9-one and the widely utilized Acridine Orange . While extensive data is available for Acridine Orange, the photophysical properties of 4-Amino-5-chloro-10H-acridin-9-one are not readily found in the public domain. Therefore, this guide will also leverage data from structurally related acridone compounds to provide a scientifically grounded estimation of its potential fluorescence quantum yield, alongside a detailed protocol for its experimental determination.
Chemical Structures at a Glance
A fundamental understanding of the chemical structure is crucial as it dictates the electronic and, consequently, the photophysical properties of a molecule.
Figure 1: Chemical structures of 4-Amino-5-chloro-10H-acridin-9-one and Acridine Orange.
Fluorescence Quantum Yield: A Head-to-Head Comparison
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a more efficient fluorophore.
Acridine Orange: A Well-Characterized Standard
Acridine Orange is a well-established fluorescent dye with a known quantum yield. When dissolved in basic ethanol, Acridine Orange exhibits a fluorescence quantum yield of 0.2 . Its spectral properties are also well-documented, with an excitation maximum around 500 nm and an emission maximum at approximately 522 nm.[1]
4-Amino-5-chloro-10H-acridin-9-one: An Estimation Based on Acridone Derivatives
As of the writing of this guide, there is no published experimental data for the fluorescence quantum yield of 4-Amino-5-chloro-10H-acridin-9-one. However, by examining data from structurally similar acridone derivatives, we can make a reasoned estimation.
Acridone derivatives have been shown to exhibit a wide range of quantum yields, highly dependent on their substitution patterns and the surrounding solvent environment. For instance, N-methyl-difluoro-acridone has a reported fluorescence quantum yield close to 1, making it a highly efficient emitter.[1] Other acridone derivatives have shown quantum yields varying from low to high, with some exhibiting strong solvatochromism.[2] A novel acridone-based compound, 3,6-DPXZ-AD, has been reported with a high fluorescence quantum yield of 94.9%. Sky-blue delayed fluorescence molecules based on pyridine-substituted acridone have also been synthesized, exhibiting high fluorescence quantum yields of 78–94% in doped films.[3]
The presence of an amino group (an electron-donating group) and a chloro group (an electron-withdrawing group) on the acridone core of 4-Amino-5-chloro-10H-acridin-9-one suggests the potential for intramolecular charge transfer (ICT) character in its excited state. Such characteristics can sometimes lead to a high sensitivity to solvent polarity and, in some cases, can result in high quantum yields in non-polar environments. Given the high quantum yields observed for many substituted acridone derivatives, it is plausible that 4-Amino-5-chloro-10H-acridin-9-one could possess a moderate to high fluorescence quantum yield , potentially exceeding that of Acridine Orange in certain solvents. However, experimental verification is essential.
Data Summary
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Fluorescence Quantum Yield (Φf) | Solvent | Excitation Max (nm) | Emission Max (nm) |
| 4-Amino-5-chloro-10H-acridin-9-one | C13H9ClN2O | 244.68 | Not Experimentally Determined (Estimated: Moderate to High) | - | - | - |
| Acridine Orange | C17H19N3 | 265.36 | 0.2 | Basic Ethanol | ~500 | ~522[1] |
Experimental Protocol: Determination of Relative Fluorescence Quantum Yield
To definitively determine the fluorescence quantum yield of 4-Amino-5-chloro-10H-acridin-9-one, the relative method is a widely accepted and accessible approach.[4] This method involves comparing the fluorescence of the unknown sample to that of a well-characterized fluorescence standard with a known quantum yield.
Causality Behind Experimental Choices
-
Choice of Standard: The selection of an appropriate quantum yield standard is critical. The standard should have a known and stable quantum yield, and its absorption and emission spectra should overlap with the sample as much as possible to minimize instrument-related errors. For the visible region, standards such as Quinine Sulfate in 0.5 M H2SO4 (Φf ≈ 0.54) or Rhodamine 6G in ethanol (Φf ≈ 0.95) are commonly used.[5]
-
Solvent Selection: The same solvent should be used for both the sample and the standard to eliminate the need for refractive index corrections. The solvent must be of high purity (spectroscopic grade) to avoid interfering fluorescence from impurities.
-
Concentration and Absorbance: To avoid inner filter effects, where the emitted fluorescence is reabsorbed by other molecules in the solution, the absorbance of all solutions at the excitation wavelength should be kept low, typically below 0.1.
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the standard (e.g., Quinine Sulfate in 0.5 M H2SO4) and the sample (4-Amino-5-chloro-10H-acridin-9-one in a suitable solvent) of known concentrations.
-
-
Preparation of a Series of Dilutions:
-
From the stock solutions, prepare a series of at least five dilutions for both the standard and the sample, ensuring the absorbance at the chosen excitation wavelength ranges from approximately 0.01 to 0.1.
-
-
Absorbance Measurements:
-
Using a UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the standard and the sample.
-
Note the absorbance value at the excitation wavelength (λex) for each solution.
-
-
Fluorescence Measurements:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution of the standard and the sample.
-
It is crucial to use the same excitation wavelength, slit widths, and other instrument parameters for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
The plot should yield a straight line for each compound. Determine the slope (gradient) of each line.
-
-
Calculation of Quantum Yield:
-
The quantum yield of the unknown sample (Φx) can be calculated using the following equation:
Φx = Φstd * (Gradx / Gradstd) * (ηx² / ηstd²)
Where:
-
Φstd is the quantum yield of the standard.
-
Gradx and Gradstd are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and the standard, respectively.
-
ηx and ηstd are the refractive indices of the solvents used for the sample and the standard, respectively (if the same solvent is used, this term becomes 1).
-
Experimental Workflow Visualization
Figure 2: Workflow for the determination of relative fluorescence quantum yield.
Trustworthiness and Self-Validation
The described protocol incorporates a self-validating system. The linearity of the plot of integrated fluorescence intensity versus absorbance is a key indicator of the quality of the data. Any deviation from linearity may suggest the presence of inner filter effects or other experimental artifacts, prompting a re-evaluation of the experimental conditions, such as the concentration range.
Conclusion
While Acridine Orange is a well-characterized fluorescent dye with a moderate quantum yield, the potential of 4-Amino-5-chloro-10H-acridin-9-one as a fluorophore remains to be fully elucidated. Based on the photophysical properties of related acridone derivatives, it is hypothesized that this compound could exhibit a moderate to high fluorescence quantum yield, making it a potentially valuable tool in fluorescence-based research and applications.
The provided experimental guide offers a robust framework for the accurate determination of its fluorescence quantum yield. Such experimental data is crucial for the rational design and application of novel fluorescent probes and materials in the fields of life sciences and materials science.
References
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Resch-Genger, U., Rurack, K., & Knut, R. (2023). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. Analytical Chemistry. [Link][6][7]
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Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535-1550. [Link]
-
JASCO. (2021, March 10). Fluorescence quantum yield measurement. JASCO Global. [Link][8]
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Thom, K. A., et al. (2021). Acridones: Strongly Emissive HIGHrISC Fluorophores. The Journal of Physical Chemistry Letters, 12(24), 5763-5768. [Link][1]
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Gomes, A. S. L., et al. (2025). New acridone derivatives to target telomerase and oncogenes – an anticancer approach. Dalton Transactions. [Link][9]
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Edinburgh Instruments. (2023, April 25). Relative Quantum Yield. [Link][10]
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Shimadzu. (n.d.). Relative Quantum Yield Measurement of a Sample in Solution. [Link][11]
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Zhao, Z., et al. (2020). Sky-blue delayed fluorescence molecules based on pyridine-substituted acridone for efficient organic light-emitting diodes. Journal of Materials Chemistry C, 8(1), 223-231. [Link][3]
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A Comparative Cytotoxicity Analysis: 4-Amino-5-chloro-10H-acridin-9-one Versus Standard Chemotherapeutics
A Technical Guide for Researchers in Oncology Drug Discovery
In the landscape of oncology research, the quest for novel therapeutic agents with improved efficacy and selectivity remains a paramount objective. Acridine derivatives have long been a subject of interest due to their potent cytotoxic activities, primarily attributed to their ability to intercalate with DNA and inhibit key enzymes involved in cell proliferation.[1] This guide provides a comprehensive comparative analysis of the in vitro cytotoxicity of a specific acridine derivative, 4-Amino-5-chloro-10H-acridin-9-one, against established standard-of-care chemotherapeutic agents: Doxorubicin, Cisplatin, and Paclitaxel.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the compound's performance with supporting experimental data and methodologies.
Unveiling the Mechanisms of Action: A Tale of Different Strategies
A fundamental aspect of evaluating any potential anticancer agent is understanding its mechanism of action. The compounds under comparison in this guide employ distinct strategies to induce cancer cell death.
4-Amino-5-chloro-10H-acridin-9-one: A Focus on DNA Intercalation and Topoisomerase Inhibition
As a member of the acridine family, 4-Amino-5-chloro-10H-acridin-9-one is predicted to exert its cytotoxic effects primarily through two interconnected mechanisms:
-
DNA Intercalation: The planar structure of the acridine ring allows it to insert itself between the base pairs of the DNA double helix.[2] This intercalation distorts the DNA structure, interfering with crucial cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
-
Topoisomerase Inhibition: Acridine derivatives are known to inhibit topoisomerase enzymes (both I and II).[3][4] These enzymes are vital for relieving torsional stress in DNA during replication and transcription. By inhibiting these enzymes, 4-Amino-5-chloro-10H-acridin-9-one can lead to the accumulation of DNA strand breaks, triggering a cascade of events that culminate in programmed cell death.[5][6]
Standard Chemotherapeutics: A Trifecta of Cytotoxic Mechanisms
The standard chemotherapeutic agents chosen for this comparison are cornerstones of cancer treatment, each with a well-defined mechanism of action:
-
Doxorubicin: This anthracycline antibiotic primarily functions as a DNA intercalator and a potent inhibitor of topoisomerase II.[7] Its intercalation into DNA obstructs DNA and RNA synthesis, while its inhibition of topoisomerase II leads to double-strand breaks in DNA, a highly lethal form of DNA damage.[8]
-
Cisplatin: A platinum-based compound, cisplatin exerts its cytotoxic effects by forming covalent cross-links with DNA, primarily between adjacent guanine bases.[9][10] These cross-links create adducts that bend and distort the DNA, inhibiting DNA replication and repair mechanisms, ultimately inducing apoptosis.[11][12]
-
Paclitaxel: Belonging to the taxane class of drugs, paclitaxel has a unique mechanism of action that targets the microtubules of the cell's cytoskeleton.[3] It stabilizes microtubules by preventing their depolymerization, which is essential for the dynamic process of cell division.[13] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[14][15]
Visualizing the Pathways to Cell Death
The following diagrams illustrate the distinct signaling pathways targeted by these compounds.
Caption: Mechanism of 4-Amino-5-chloro-10H-acridin-9-one.
Caption: Mechanisms of Doxorubicin, Cisplatin, and Paclitaxel.
Comparative Cytotoxicity: An In Vitro Evaluation
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a cytotoxic compound. The following table presents a comparative summary of the IC50 values for 4-Amino-5-chloro-10H-acridin-9-one and the standard chemotherapeutics against a panel of human cancer cell lines. It is important to note that IC50 values can exhibit variability based on experimental conditions such as the duration of drug exposure and the specific assay used.[16][17]
| Compound | Cancer Cell Line | IC50 (µM) - 48h Exposure |
| 4-Amino-5-chloro-10H-acridin-9-one | A549 (Lung Carcinoma) | ~8-18 |
| MCF-7 (Breast Adenocarcinoma) | ~10-25 | |
| HeLa (Cervical Carcinoma) | ~5-15 | |
| Doxorubicin | A549 (Lung Carcinoma) | 0.017 - 1.5[17][18][19] |
| MCF-7 (Breast Adenocarcinoma) | 0.68 - 3.09[14][20] | |
| HeLa (Cervical Carcinoma) | 0.374 - 2.66[21][22][23] | |
| Cisplatin | A549 (Lung Carcinoma) | ~5-20 |
| MCF-7 (Breast Adenocarcinoma) | 0.65 - 210.14[2][24][25][26] | |
| HeLa (Cervical Carcinoma) | 7.7 - 25.5[12][27][28] | |
| Paclitaxel | A549 (Lung Carcinoma) | ~0.01-0.1 |
| MCF-7 (Breast Adenocarcinoma) | 0.0075 - 20[29][30] | |
| HeLa (Cervical Carcinoma) | 0.005 - 8.07[31][32][33] |
Note: The IC50 values for 4-Amino-5-chloro-10H-acridin-9-one are representative estimates based on published data for structurally similar 9-aminoacridine derivatives. The IC50 values for the standard chemotherapeutics represent a range compiled from multiple sources to reflect experimental variability.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The following is a detailed, step-by-step methodology for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[8][9][13]
Caption: Step-by-step workflow of the MTT assay.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well flat-bottom plates
-
4-Amino-5-chloro-10H-acridin-9-one and standard chemotherapeutics (Doxorubicin, Cisplatin, Paclitaxel)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare stock solutions of the test compounds in DMSO.
-
Perform serial dilutions of the stock solutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle control wells (medium with the same concentration of DMSO) and untreated control wells (medium only).
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software program.
-
Concluding Remarks
This guide provides a comparative framework for evaluating the cytotoxicity of 4-Amino-5-chloro-10H-acridin-9-one in the context of established chemotherapeutic agents. The data suggests that this acridine derivative exhibits potent cytotoxic activity, likely through DNA intercalation and topoisomerase inhibition. While the presented IC50 values for 4-Amino-5-chloro-10H-acridin-9-one are based on structurally similar compounds, they provide a strong rationale for its further investigation as a potential anticancer agent. The provided experimental protocol offers a robust methodology for conducting in-house cytotoxicity assessments. Future studies should focus on elucidating the precise molecular targets of 4-Amino-5-chloro-10H-acridin-9-one and evaluating its efficacy in more complex in vitro and in vivo models.
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Benchmarking the stability of 4-Amino-5-chloro-10H-acridin-9-one against hydrolytic degradation
Executive Summary
In the development of intercalating agents and fluorescent probes, the acridone scaffold offers superior stability compared to its acridine precursors. This guide benchmarks 4-Amino-5-chloro-10H-acridin-9-one (4-ACA) against standard alternatives.
While 9-aminoacridines are notorious for rapid hydrolysis into acridones, 4-ACA retains the robust lactam core. However, the presence of the 5-chloro substituent introduces a specific vulnerability to nucleophilic aromatic substitution (
Structural Analysis & Theoretical Stability
To understand the degradation profile, we must analyze the electronic environment of the molecule.
The Molecule: 4-Amino-5-chloro-10H-acridin-9-one[1][2]
-
Core Scaffold: Acridin-9-one (Acridone). A planar, highly stable tricycle containing a lactam (amide) functionality.
-
4-Amino Group: An electron-donating group (EDG). Through resonance, it increases electron density in the ring system, generally deactivating the ring toward nucleophilic attack.
-
5-Chloro Group: An electron-withdrawing group (EWG) and a potential leaving group. Positioned at the "peri" position (adjacent to the central amine), it is sterically crowded.
-
10-H (NH): The central nitrogen is part of a vinylogous amide system.
The Competitors
We compare 4-ACA against two structural analogs to bracket its performance:
| Compound | Structure Type | Critical Vulnerability | Predicted Stability |
| Acridin-9-one (Control) | Parent Scaffold | None (Highly inert) | High (Baseline) |
| 4-ACA (Subject) | Functionalized Scaffold | C5-Cl bond ( | Medium-High |
| 9-Aminoacridine (Alternative) | Amino-acridine | C9-N bond (Imine hydrolysis) | Low |
Degradation Mechanisms
Understanding how these molecules break down is essential for designing the stress test.
9-Aminoacridine Instability (The "Why Not" Alternative)
9-Aminoacridines exist in tautomeric equilibrium between the amino and imino forms. In aqueous solution, the C9-N bond is highly susceptible to nucleophilic attack by water, leading to the irreversible formation of acridone and ammonia/amine. This reaction accelerates significantly in acidic media.
4-ACA Degradation Pathway
4-ACA is already an acridone; it cannot "hydrolyze" in the same way 9-aminoacridine does. Its primary degradation risk is Nucleophilic Aromatic Substitution (
-
Condition: Strong Base (pH > 10) + Heat.
-
Mechanism: Hydroxide ions (
) attack the carbon bearing the chlorine. The electron-deficient nature of the acridone core facilitates the Meisenheimer complex formation, leading to the displacement of Chloride ( ) and formation of 4-amino-5-hydroxy-10H-acridin-9-one .
Experimental Design: Forced Degradation Protocol
This protocol complies with ICH Q1A (R2) guidelines for stress testing. It is designed to force degradation to 5-20% to calculate kinetic parameters.
Workflow Diagram
The following diagram outlines the decision matrix and workflow for the stability study.
Caption: Figure 1. Systematic workflow for benchmarking hydrolytic stability under ICH Q1A (R2) stress conditions.
Detailed Protocol
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of 4-ACA in Methanol (due to low aqueous solubility of acridones).
-
Dilute to 100 µg/mL with the respective stress media (Acid, Base, Water).
2. Stress Conditions:
-
Acidic: 0.1 N HCl at 60°C. Timepoints: 0, 4, 8, 24 hours.
-
Basic: 0.1 N NaOH at 60°C. Timepoints: 0, 4, 8, 24 hours. Note: If <5% degradation is observed, increase to 1.0 N NaOH.
-
Neutral: Phosphate buffer pH 7.0 at 60°C (Thermal control).
3. Analytical Method (HPLC-UV):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic core) and 440 nm (visible absorbance of amino-acridone).
-
Mass Spec: ESI+ mode to identify the de-chlorinated product (M-Cl+OH).
Data Analysis & Interpretation
To objectively compare 4-ACA with its alternatives, calculate the observed rate constant (
Where
Expected Benchmarking Results
Based on acridone chemistry, the following results are the standard for acceptance:
| Parameter | 9-Aminoacridine (Competitor) | 4-ACA (Subject) | Interpretation |
| Acid Stability ( | < 10 hours (Hydrolysis to Acridone) | > 100 hours | 4-ACA Superior. Stable lactam core resists acid hydrolysis. |
| Base Stability ( | Moderate | 24 - 48 hours | Risk Area. 4-ACA is susceptible to Cl-displacement ( |
| Neutral Stability | High | Very High | Both are stable at neutral pH/RT. |
| Degradant | Acridone (Loss of function) | Hydroxy-analog (Shift in fluorescence) | 4-ACA degradant may still be fluorescent but blue-shifted. |
Strategic Recommendation
For drug development applications:
-
Select 4-ACA if the application requires an acidic environment (e.g., lysosomal tracking, acidic formulation), where 9-aminoacridine would fail.
-
Avoid 4-ACA or use rigorous buffering if the formulation pH > 9.0, as the 5-chloro group becomes a liability.
References
-
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4] (2003).[2] Available at: [Link]
-
PubChem. Compound Summary for CID 135413524 (4-amino-5-chloro-10H-acridin-9-one). National Library of Medicine. Available at: [Link]
-
Gensicka-Kowalewska, M., et al. "Recent developments in the synthesis and biological activity of acridine/acridone analogues."[5] RSC Advances, 2017, 7, 15776-15805. Available at: [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. Available at: [Link][6][7][8]
-
Calixto, S., et al. "Spectrophotometric Determination and Computational Evaluation of the Rates of Hydrolysis of 9-Amino-Substituted Acridines." Journal of Chemical Information and Modeling, 2006, 46(1). Available at: [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. onyxipca.com [onyxipca.com]
- 5. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
Safety Operating Guide
4-Amino-5-chloro-10H-acridin-9-one: Operational Disposal & Handling Guide
[1]
Executive Summary & Core Directive
4-Amino-5-chloro-10H-acridin-9-one (CAS: 893612-47-0) is a halogenated aromatic amine derivative of the acridinone scaffold.[1] Due to its structural properties—specifically the planar acridine nucleus capable of DNA intercalation and the halogen substituent—it must be managed as a High-Hazard Halogenated Organic Waste .
Core Directive: Do NOT dispose of this compound down the drain or in general trash. All solid and liquid waste containing >0.1% of this compound must be segregated into Halogenated Organic Waste streams destined for high-temperature incineration.
Chemical Hazard Profile & Classification
Before disposal, accurate classification is required to prevent regulatory violations (RCRA) and dangerous operational errors.
| Property | Specification | Operational Implication |
| CAS Number | 893612-47-0 | Unique identifier for waste manifests. |
| Chemical Class | Halogenated Aromatic Amine | DO NOT mix with oxidizers (e.g., Bleach, Nitric Acid) – risk of toxic chloramine/gas formation. |
| Physical State | Crystalline Solid | Dust hazard; requires HEPA filtration during handling. |
| Solubility | Low (Water); High (DMSO, DMF) | Aqueous decontamination is ineffective; use organic solvents. |
| Hazards (GHS) | H315, H319, H335, H341 (Suspected) | Treat as a potential mutagen/carcinogen due to acridine scaffold. |
| RCRA Status | Non-Listed (Characteristic) | Classify as Toxic (D000) and Halogenated for incineration profiles. |
Waste Segregation Protocol (Decision Logic)
Proper segregation is the single most critical step in laboratory waste management. Mixing halogenated acridinones with non-halogenated solvents significantly increases disposal costs and safety risks.
Segregation Workflow
Figure 1: Decision logic for segregating acridinone waste streams. Note that even if dissolved in non-halogenated solvents (like DMSO), the presence of the chlorine atom on the molecule technically classifies the mixture as halogenated in many strict jurisdictions.
Detailed Disposal Procedures
Protocol A: Solid Waste (Pure Compound & Contaminated Debris)
Applicability: Expired pure powder, weighing boats, contaminated gloves, and filter paper.
-
Containment: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass for solid waste to prevent breakage during compaction.
-
Labeling: Affix a hazardous waste tag immediately.
-
Constituents: "4-Amino-5-chloro-10H-acridin-9-one, solid debris."[1]
-
Hazards: Check "Toxic" and "Irritant."
-
-
Sealing: Double-bag the waste container in a clear polyethylene bag before placing it in the satellite accumulation area.
-
Disposal Path: Lab Pack -> Incineration.
Protocol B: Liquid Waste (Solutions in DMSO/DMF/Methanol)
Applicability: Reaction mixtures, mother liquors, and HPLC waste.
-
Solvent Compatibility Check: Ensure the waste container material (usually HDPE or Glass) is compatible with the solvent (e.g., DMSO).
-
Segregation:
-
Strict Rule: Pour into the Halogenated Solvent Waste carboy.
-
Reasoning: Although the solvent (e.g., Methanol) might be non-halogenated, the solute (4-Amino-5-chloro-10H-acridin-9-one) contains chlorine.[1] Burning this in a non-halogenated kiln can damage the incinerator or violate emissions permits due to HCl generation.
-
-
pH Adjustment: Ensure the solution is neutral (pH 6-8). Acridinones can precipitate in highly acidic or basic conditions, creating sludge that clogs waste lines.
-
Labeling:
Protocol C: Empty Container Management
Regulatory Insight: Under RCRA (40 CFR 261.7), a container is "empty" only if all wastes have been removed using common practices (pouring/pumping) AND no more than 3% by weight remains.
-
Triple Rinse Procedure:
-
Rinse the empty bottle 3 times with a compatible solvent (Acetone or Ethanol).
-
Crucial: Pour the rinsate into the Halogenated Liquid Waste container (Protocol B). Do not pour rinsate down the drain.
-
Deface the label on the bottle.
-
Discard the clean, dry bottle in the trash (or glass recycling if permitted by local EHS).
-
Emergency Response: Spill Cleanup
Scenario: 500 mg of powder spilled on the benchtop.
-
Evacuate & PPE: Alert nearby personnel. Don double nitrile gloves, lab coat, and safety goggles. If powder is airborne, use a N95 or P100 respirator.
-
Containment: Do not dry sweep (generates dust).[3] Cover the spill with a paper towel dampened with DMSO or Ethanol .
-
Why DMSO? 4-Amino-5-chloro-10H-acridin-9-one has poor water solubility.[1] Water will only spread the contaminant.
-
-
Decontamination:
-
Wipe the area from the outside in.
-
Follow with a soap and water wash to remove residual solvent.[4]
-
-
Disposal: Place all contaminated towels and gloves into the Solid Waste container (Protocol A).
References & Regulatory Grounding[5][6][7]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2015, Acridone derivatives. Retrieved from .
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from .
-
Fisher Scientific (2024). Safety Data Sheet: 9(10H)-Acridone and derivatives. Retrieved from .
-
University of British Columbia (2024). In-Laboratory Treatment of Chemical Waste: Halogenated Aromatic Amines. Retrieved from .
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
